molecular formula C10H9ClN2O B14044182 1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one

1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one

Cat. No.: B14044182
M. Wt: 208.64 g/mol
InChI Key: UCTATJQAJXGIHO-UHFFFAOYSA-N
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Description

1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one is a high-purity chemical reagent designed for advanced research and development applications. This compound features a unique molecular structure comprising an aromatic ring substituted with both electron-donating amino and electron-withdrawing cyano functional groups, coupled with a propanone chain containing a reactive chloro substituent. This specific arrangement makes it a valuable multifunctional scaffold and intermediate in synthetic organic chemistry, particularly in the construction of more complex heterocyclic systems and pharmaceutical precursors. Its primary research value lies in its application in medicinal chemistry and drug discovery projects, where it can serve as a key precursor for the synthesis of potential kinase inhibitors, receptor antagonists, and other biologically active molecules. The presence of multiple reactive sites allows for selective chemical modifications: the amino group enables condensation or diazotization reactions, the cyano group can be hydrolyzed to a carboxylic acid or converted into a tetrazole, and the chloropropanone moiety acts as a potent alkylating agent or an electrophile in nucleophilic substitution reactions, facilitating the formation of carbon-nitrogen and carbon-sulfur bonds. Researchers utilize this compound in the development of covalent enzyme inhibitors, where the chloroacetone group can form irreversible covalent bonds with cysteine thiols in enzyme active sites. It is also employed in material science for the synthesis of organic chromophores and ligands for metal-organic frameworks (MOFs). This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper safety data sheets should be consulted, and all handling must be performed by trained personnel in a controlled laboratory setting using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-amino-5-(1-chloro-2-oxopropyl)benzonitrile

InChI

InChI=1S/C10H9ClN2O/c1-6(14)10(11)8-2-7(5-12)3-9(13)4-8/h2-4,10H,13H2,1H3

InChI Key

UCTATJQAJXGIHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)C#N)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one typically involves the functionalization of appropriately substituted aromatic precursors bearing amino and cyano groups, followed by introduction of the chloropropan-2-one moiety. Key methods include:

  • Cyanoacetylation of substituted anilines or aryl amines.
  • Halogenation (chlorination) of the propanone side chain.
  • Multi-step sequences involving nitrile introduction, amination, and chloropropanone formation.

Cyanoacetylation Route

One common synthetic approach is the cyanoacetylation of 3-amino-5-cyanophenyl derivatives using alkyl cyanoacetates or cyanoacetic acid derivatives. This method involves nucleophilic substitution or condensation reactions to form cyanoacetamide intermediates, which are subsequently converted into the chloropropan-2-one derivative.

Key features:

  • Starting materials: Substituted aryl amines (3-amino-5-cyanophenyl).
  • Reagents: Alkyl cyanoacetates or cyanoacetic acid derivatives.
  • Conditions: Varied, often involving reflux in polar solvents or use of coupling agents.
  • Advantages: Direct introduction of cyano and amino groups on the aromatic ring facilitates downstream functionalization.

Chlorination Step

The chlorination of the propan-2-one moiety is typically achieved by treatment with chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or other chlorinating reagents under controlled temperature conditions.

  • Example: Phosphorus pentachloride treatment at approximately 100 °C for 16 hours in an inert atmosphere (e.g., nitrogen) with solvents like toluene.
  • Workup: Quenching in ice water, extraction with organic solvents (ethyl acetate), washing with sodium bicarbonate and brine, drying, and concentration to isolate the chlorinated product.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Solvents/Workup Yield/Notes
Cyanoacetylation Cyanoacetic acid or alkyl cyanoacetate, amine 20–90 16 hours 1,4-Dioxane, DMF-DMA Intermediate acrylonitrile formed
Chlorination Phosphorus pentachloride (PCl₅), toluene 95–105 16 hours Quench in ice water, ethyl acetate Isolated chlorinated product
Extraction & Purification Saturated sodium bicarbonate, brine, drying agents Ambient 0.5–2 hours Ethyl acetate, methyl tert-butyl ether Purification by filtration

Comprehensive Research Findings

Industrial and Laboratory Scale Synthesis

Industrial synthesis favors optimized, scalable procedures that maximize yield and purity. Continuous flow reactors and automated systems are often employed to improve reaction control and throughput.

  • Use of nitrogen atmosphere to prevent oxidation.
  • Controlled addition of chlorinating agents in batches.
  • Temperature regulation to avoid decomposition or side reactions.

Chemical Reactivity and Further Modifications

This compound can undergo:

  • Oxidation: Conversion to corresponding oxides using oxidants like potassium permanganate or chromium trioxide.
  • Reduction: Reduction of the cyano group to amines using lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic substitution: Replacement of the chlorine atom by nucleophiles such as amines, thiols, or alcohols under acidic or basic conditions.

These transformations highlight the synthetic versatility of the compound and inform the choice of preparation methods to suit downstream applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Cyanoacetylation + Chlorination 3-Amino-5-cyanophenyl derivatives, cyanoacetates DMF-DMA, PCl₅, toluene, 20–100 °C Direct introduction of key groups Requires careful control of chlorination
Pyrimidine Intermediate Route Cyanoacetic acid, DMF-DMA, phosphorus pentachloride Multi-step: Vilsmeier, ring closure, chlorination High specificity for cyanopyrimidines Longer synthesis, indirect for target compound
Industrial Continuous Flow Same as above, optimized for scale Automated reagent addition, inert atmosphere High yield, reproducibility Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to active sites, while the chloropropanone moiety can undergo further chemical modifications. These interactions can lead to the inhibition or activation of specific biochemical pathways, making the compound valuable in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one and related compounds:

Compound Name Aromatic Substituents Ketone Substituents Key Applications Synthesis Method References
This compound 3-Amino, 5-cyano 1-Chloro Not explicitly reported Likely multi-step nucleophilic substitution or Friedel-Crafts acylation Inferred
1-(4-Chlorophenyl)-4-(2-oxopropyl)tetrazolinone 4-Chloro 2-Oxo Herbicidal activity Nucleophilic substitution with 1-chloropropan-2-one
1-(3-Chlorophenyl)-1-hydroxy-2-propanone 3-Chloro 1-Hydroxy Pharmaceutical intermediate (e.g., Bupropion synthesis) Friedel-Crafts acylation or ketone functionalization
Cationic 1,3,4-thiadiazole derivatives Benzoxazole/benzothiazole Chloropropanone-derived hydrazones Anticancer activity (DNA binding) Reaction with 1-chloropropan-2-one intermediates
2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-Methyl Methylamino Psychoactive derivatives (e.g., cathinones) Alkylation/amination of propanone

Structural and Functional Analysis

This may enhance binding affinity in biological targets compared to compounds like 1-(4-chlorophenyl)-4-(2-oxopropyl)tetrazolinone . In contrast, 1-(3-chlorophenyl)-1-hydroxy-2-propanone lacks amino/cyano groups but includes a hydroxyl group, making it a key intermediate in antidepressant synthesis (e.g., Bupropion) .

Ketone Reactivity: The 1-chloro substituent in the target compound increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthetic pathways (e.g., forming hydrazones or thiadiazoles) . Compounds like 2-(methylamino)-1-(3-methylphenyl)propan-1-one replace chlorine with methylamino groups, altering metabolic stability and biological activity (e.g., stimulant effects) .

1-(4-chlorophenyl)tetrazolinone derivatives show herbicidal activity, highlighting the agrochemical relevance of chlorinated propanones .

Synthetic Complexity: The synthesis of this compound likely requires sequential functionalization (e.g., nitration, reduction, cyanation) of the aromatic ring, making it more synthetically challenging than simpler Friedel-Crafts-derived analogs like 1-(3-chlorophenyl)-1-hydroxy-2-propanone .

Biological Activity

1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one is an organic compound notable for its structural features, which include an amino group, a cyano group, and a chloropropanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various biological receptors. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : Approximately 225.66 g/mol
  • Structural Features : The presence of functional groups such as amino and cyano enhances its reactivity and biological profile.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

  • Binding to active sites on enzymes, inhibiting their function.
  • Modulating biochemical pathways that are critical for various physiological processes.

Biological Activity

The biological activity of this compound has been the subject of various studies. Key findings include:

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer and metabolic disorders. Its ability to modulate enzyme activity suggests potential applications in drug development.

Cytotoxicity Studies

Recent cytotoxicity studies have demonstrated that derivatives of this compound exhibit significant activity against several cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-70.65
HeLa2.41
CaCo-21.14

These studies indicate that the compound may induce apoptosis in cancer cells through various pathways, including caspase activation.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Activity : A study found that derivatives of this compound exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin against human breast adenocarcinoma cell lines (MCF-7) .
  • Mechanistic Insights : Flow cytometry analyses revealed that the tested compounds could arrest cell proliferation at the G1 phase and trigger apoptosis via increased caspase activity .
  • Receptor Interaction : Investigations into receptor interactions have suggested that the compound may act as a selective agonist or antagonist for certain protein targets, influencing signaling pathways relevant to disease states .

Research Findings

Diverse research findings underscore the potential of this compound in various therapeutic contexts:

  • Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .
  • Neuroprotective Effects : Preliminary findings suggest possible neuroprotective effects, which could be beneficial in treating neurodegenerative disorders .

Q & A

Q. What are the recommended analytical techniques to confirm the molecular structure of 1-(3-Amino-5-cyanophenyl)-1-chloropropan-2-one?

To confirm the molecular structure, employ a combination of spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction (SC-XRD): Use SHELXL for refinement to resolve bond lengths, angles, and stereochemistry . ORTEP-III can generate graphical representations of the electron density map for validation .
  • Spectroscopy:
  • NMR: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm functional groups and connectivity. For example, aromatic protons in the 3-amino-5-cyanophenyl group typically resonate between δ 6.8–7.5 ppm .
  • IR: Identify characteristic peaks for the amine (–NH2_2, ~3300 cm1^{-1}), nitrile (–CN, ~2200 cm1^{-1}), and ketone (C=O, ~1700 cm1^{-1}) groups .

Q. What synthetic routes are commonly used to prepare this compound?

A typical approach involves:

  • Step 1: Chlorination of propan-2-one derivatives using reagents like SOCl2_2 or PCl5_5 to introduce the 1-chloro group .
  • Step 2: Friedel-Crafts acylation of 3-amino-5-cyanobenzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl3_3) .
  • Purification: Recrystallization from ethanol or methanol yields high-purity product. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental data (e.g., bond angles or spectroscopic shifts)?

Discrepancies often arise from solvent effects, crystal packing forces, or incomplete basis sets in calculations. Mitigation strategies include:

  • Cross-validation: Compare SC-XRD data (SHELXL-refined) with DFT-optimized structures using software like Gaussian or ORCA. Adjust for solvent polarity in computational models .
  • Dynamic NMR: Probe conformational flexibility in solution to explain shifts inconsistent with static models .
  • Electron density analysis: Use Hirshfeld surfaces (via CrystalExplorer) to identify intermolecular interactions affecting crystallographic parameters .

Q. What side reactions are prevalent during the synthesis of this compound, and how can they be minimized?

Common side reactions and solutions:

  • Over-chlorination: Excess chlorinating agents may replace the ketone oxygen. Use stoichiometric SOCl2_2 and monitor reaction temperature (<40°C) .
  • Aminobenzene oxidation: The 3-amino group may oxidize under acidic conditions. Conduct Friedel-Crafts acylation in anhydrous solvents with inert gas (N2_2) purging .
  • By-product identification: Employ LC-MS or GC-MS to detect impurities (e.g., dichlorinated derivatives). Optimize column chromatography conditions (e.g., gradient elution) for separation .

Q. How can the reactivity of the chloroketone group in this compound be leveraged for further functionalization?

The 1-chloropropan-2-one moiety is highly electrophilic, enabling:

  • Nucleophilic substitution: React with amines (e.g., benzylamine) to form β-ketoamine derivatives. Use DMF as a solvent and K2_2CO3_3 as a base .
  • Reduction: Convert the ketone to a secondary alcohol using NaBH4_4 or LiAlH4_4. Monitor by IR for disappearance of the C=O peak .
  • Cross-coupling: Suzuki-Miyaura reactions with arylboronic acids, catalyzed by Pd(PPh3_3)4_4, to modify the phenyl ring .

Data Analysis and Contradiction Resolution

Q. What methodologies are recommended to analyze conflicting spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?

Conflicting data may arise from tautomerism or paramagnetic impurities. Address this via:

  • Variable-temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
  • DEPT-135 and HSQC: Assign carbon-proton correlations to distinguish overlapping signals.
  • EPR spectroscopy: Detect paramagnetic species if unexpected splitting persists .

Q. How should researchers interpret inconsistent crystallographic and spectroscopic data for the cyano group?

The cyano group’s linear geometry in SC-XRD may conflict with bent configurations in DFT models.

  • Charge density analysis: Use multipole refinement (via MoPro) to assess electron distribution around the cyano nitrogen .
  • Vibrational spectroscopy: Compare experimental IR/Raman CN stretches (~2200 cm1^{-1}) with computed values to validate bonding models .

Experimental Design Considerations

Q. What precautions are critical when handling this compound due to its reactivity?

  • Moisture sensitivity: Store under inert atmosphere (argon) and use anhydrous solvents for reactions .
  • Toxicity: Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. LC-MS analysis of degradation products is advised for safety assessment .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Flow chemistry: Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
  • Process analytical technology (PAT): Use in-situ FTIR or Raman probes to monitor intermediate formation and adjust parameters in real time .

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